5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Overview
Description
5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid: is a heterocyclic compound with the molecular formula C6H4ClNO3 and a molecular weight of 173.55 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a keto group at the 6-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid typically involves the chlorination of 6-oxo-1,6-dihydropyridine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:
6-oxo-1,6-dihydropyridine-2-carboxylic acid+SOCl2→5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid+HCl+SO2
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The keto group at the 6-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, where the carboxylic acid group is converted to a carboxylate anion under basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols under basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Basic conditions using reagents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 5-chloro-6-hydroxy-1,6-dihydropyridine-2-carboxylic acid.
Oxidation: Formation of carboxylate salts.
Scientific Research Applications
Chemistry: 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: Its derivatives have been studied for their antimicrobial, antiviral, and anticancer properties .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The chlorine atom and keto group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . For example, the compound may inhibit enzyme activity by forming a stable complex with the enzyme’s active site .
Comparison with Similar Compounds
- 2-Chloro-6-hydroxynicotinic acid
- 5-Chloro-2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 2-Chloro-5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Comparison: 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid is unique due to the specific positioning of the chlorine atom and keto group, which influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-6-oxo-1H-pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-2H,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCDETCQSYSYFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632835 | |
Record name | 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103997-21-3 | |
Record name | 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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